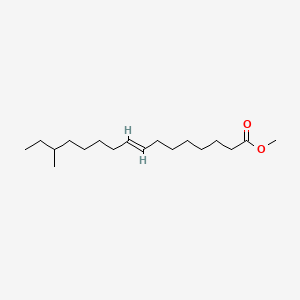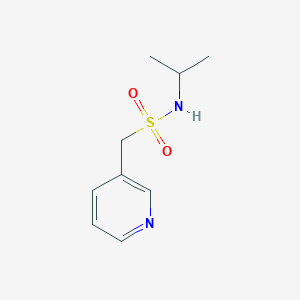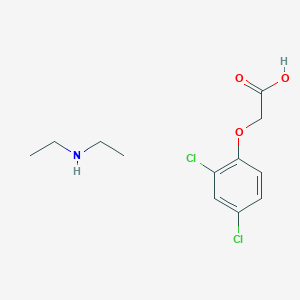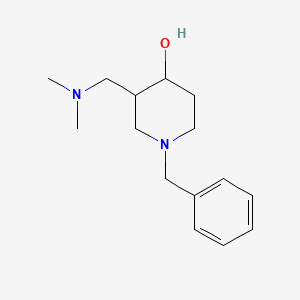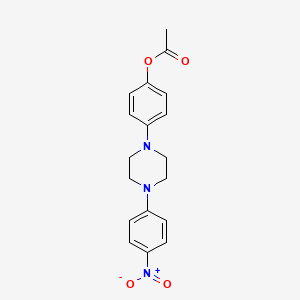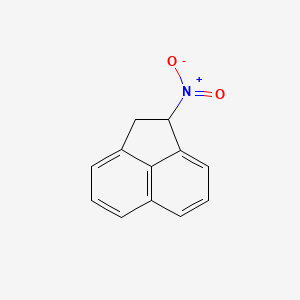
Nitroacenaphthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitroacenaphthene, specifically 5-nitroacenaphthene, is an aromatic nitro compound with the molecular formula C₁₂H₉NO₂. It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon. This compound is known for its yellow crystalline appearance and is primarily used in scientific research due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nitroacenaphthene can be synthesized through the nitration of acenaphthene. The nitration process typically involves the reaction of acenaphthene with a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and maintaining optimal reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Nitroacenaphthene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitroacenaphthenequinone.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: This compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile.
Major Products Formed
Oxidation: Nitroacenaphthenequinone
Reduction: Aminoacenaphthene
Substitution: Various substituted acenaphthenes depending on the electrophile used.
Applications De Recherche Scientifique
Nitroacenaphthene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: this compound is studied for its mutagenic properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of nitroacenaphthene involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates, which can interact with DNA and proteins, leading to mutagenic and carcinogenic effects. The compound’s ability to form reactive oxygen species also contributes to its biological activity .
Comparaison Avec Des Composés Similaires
Nitroacenaphthene is compared with other nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) such as:
- 1-Nitropyrene
- 2-Nitrofluorene
- 6-Nitrochrysene
- 9-Nitroanthracene
Uniqueness
This compound is unique due to its specific structure and the position of the nitro group, which influences its reactivity and biological activity. Its mutagenic properties are of particular interest in scientific research, distinguishing it from other nitro-PAHs .
Propriétés
Numéro CAS |
56286-55-6 |
|---|---|
Formule moléculaire |
C12H9NO2 |
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
1-nitro-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C12H9NO2/c14-13(15)11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11H,7H2 |
Clé InChI |
AVAGDIXDPQCKCQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=CC=CC3=C2C1=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


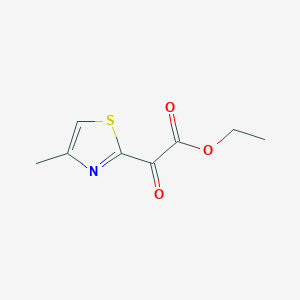
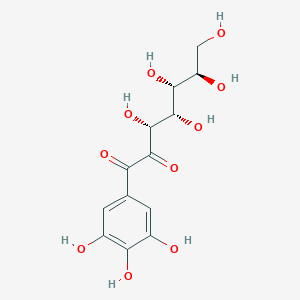

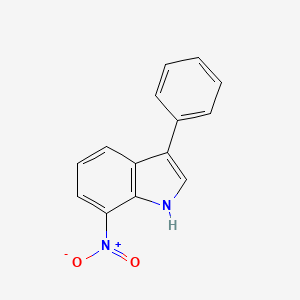
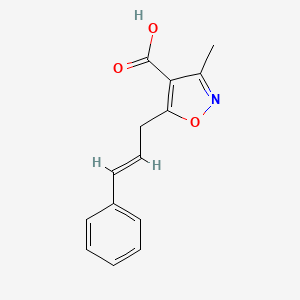


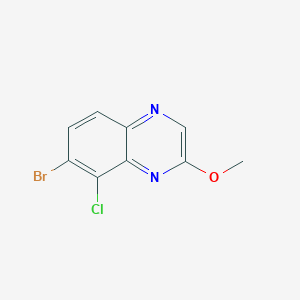
![1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene](/img/structure/B13971466.png)
